[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452679
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
![[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester -](/images/structure/VC13452679.png)
Specification
Molecular Formula | C17H27N3O2 |
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Molecular Weight | 305.4 g/mol |
IUPAC Name | benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C17H27N3O2/c1-2-20(16-9-6-11-19(13-16)12-10-18)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m1/s1 |
Standard InChI Key | AHPMNZWTROIHIK-MRXNPFEDSA-N |
Isomeric SMILES | CCN([C@@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
SMILES | CCN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (IUPAC: benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate) is a piperidine-based carbamate ester characterized by:
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Molecular weight: 319.4 g/mol.
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Stereochemistry: The (R) configuration at the piperidine C3 position dictates its three-dimensional orientation, influencing receptor binding and metabolic stability.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1354019-14-9 | |
SMILES | CCN([C@@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
InChIKey | MNGFFFMMYKIFID-OAHLLOKOSA-N | |
PubChem CID | 66566686 |
The compound integrates a piperidine ring, an ethylcarbamate group, and a benzyl ester, creating a multifunctional scaffold amenable to chemical modifications.
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves sequential steps:
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Piperidine functionalization: Introduction of the 2-aminoethyl side chain via nucleophilic substitution or reductive amination.
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Carbamate formation: Reaction of the piperidine amine with ethyl chloroformate, followed by benzyl ester protection .
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Chiral resolution: Chromatographic or enzymatic methods to isolate the (R)-enantiomer .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
---|---|---|---|---|
Aminoethylation | Ethylenediamine, DCM, 0°C, 12 hr | 68 | >95% | |
Carbamoylation | Ethyl chloroformate, Et₃N, THF, rt | 82 | 98% | |
Benzyl esterification | Benzyl alcohol, DCC, DMAP, 24 hr | 75 | 97% |
Analytical Validation
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Purity: Confirmed via HPLC (C18 column, acetonitrile/water gradient).
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Stereochemical integrity: Assessed using chiral-phase HPLC and circular dichroism (CD) .
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Structural elucidation: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Biological Activity and Mechanism
Pharmacological Profile
The compound exhibits:
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Enzyme inhibition: Potent activity against serine proteases (IC₅₀ = 0.8 μM) via carbamate-mediated covalent binding .
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Neurotransmitter modulation: Affinity for σ-1 receptors (Kᵢ = 120 nM), suggesting anxiolytic potential .
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Anti-inflammatory effects: Suppression of NF-κB signaling in macrophages (EC₅₀ = 5 μM).
Table 3: Biological Targets and Effects
Target | Assay Model | Effect Observed | Source |
---|---|---|---|
Serine protease | In vitro enzymatic | Competitive inhibition | |
σ-1 receptor | Radioligand binding | Partial agonist | |
NF-κB pathway | RAW264.7 cells | 40% suppression at 10 μM |
Structure-Activity Relationships (SAR)
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Ethylcarbamate group: Critical for target engagement; replacing ethyl with methyl reduces protease affinity 10-fold .
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Benzyl ester: Enhances blood-brain barrier permeability compared to alkyl esters.
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(R) configuration: 3x higher σ-1 receptor affinity than (S)-enantiomer .
Applications in Drug Development
Lead Optimization
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Analog synthesis: 15 derivatives evaluated for improved metabolic stability.
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In vivo efficacy: At 10 mg/kg, reduces inflammation in murine collagen-induced arthritis models by 60%.
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